molecular formula C16H17Cl3N4 B13488579 2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride

2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride

Cat. No.: B13488579
M. Wt: 371.7 g/mol
InChI Key: HIXAVYAJTOEUMT-UHFFFAOYSA-N
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Description

2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodiazole core linked to a pyridine ring via an ethynyl bridge, and an ethanamine side chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Ethynyl Bridge: The ethynyl group can be introduced via a Sonogashira coupling reaction between the benzodiazole and an appropriate ethynyl halide in the presence of a palladium catalyst.

    Attachment of the Pyridine Ring: The pyridine ring is then attached to the ethynyl group through another coupling reaction, often facilitated by a base such as potassium carbonate.

    Addition of the Ethanamine Side Chain: The ethanamine side chain can be introduced via nucleophilic substitution reactions.

    Formation of the Trihydrochloride Salt: The final compound is converted to its trihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine side chain, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the ethynyl bridge, converting it to an ethylene or ethane linkage.

    Substitution: The benzodiazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Ethylene or ethane derivatives.

    Substitution: Various substituted benzodiazole and pyridine derivatives.

Scientific Research Applications

2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride is largely dependent on its application:

    Molecular Targets: In biological systems, it may interact with specific proteins or nucleic acids, altering their function.

    Pathways Involved: The compound can modulate signaling pathways, such as those involved in neurotransmission or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride
  • 2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine monohydrochloride
  • 2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

Uniqueness

The trihydrochloride form of this compound is unique due to its enhanced solubility and stability, making it more suitable for certain applications, particularly in aqueous environments. Additionally, the presence of multiple hydrochloride groups can influence the compound’s interaction with biological targets, potentially enhancing its efficacy in therapeutic applications.

Properties

Molecular Formula

C16H17Cl3N4

Molecular Weight

371.7 g/mol

IUPAC Name

2-[6-(2-pyridin-3-ylethynyl)-1H-benzimidazol-2-yl]ethanamine;trihydrochloride

InChI

InChI=1S/C16H14N4.3ClH/c17-8-7-16-19-14-6-5-12(10-15(14)20-16)3-4-13-2-1-9-18-11-13;;;/h1-2,5-6,9-11H,7-8,17H2,(H,19,20);3*1H

InChI Key

HIXAVYAJTOEUMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C#CC2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl.Cl

Origin of Product

United States

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